Home > Products > Screening Compounds P67343 > Pomaglumetad methionil
Pomaglumetad methionil - 635318-55-7

Pomaglumetad methionil

Catalog Number: EVT-279543
CAS Number: 635318-55-7
Molecular Formula: C12H18N2O7S2
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY2140023 is an investigational drug from Lilly, which is being developed as a new treatment option for schizophrenia. LY2140023 is an oral "prodrug," meaning it is devoid of intrinsic biological activity and, once administered, is metabolized to provide the active mGlu2/3 receptor agonist called LY404039. Most currently approved antipsychotic medications work by affecting the neurotransmitters dopamine or serotonin. For LY2140023, the active substance, LY404039, is thought to work by reducing the presynaptic release of another neurotransmitter, glutamate, in brain regions where mGlu2/3 receptors are expressed. Further studies are planned or are ongoing to learn more about the safety and effectiveness, including determining an optimal therapeutic dose for LY2140023.
Classification

Pomaglumetad methionil is classified as an amino acid analog drug and a prodrug of pomaglumetad. The prodrug designation indicates that it is chemically modified to improve its pharmacokinetic properties, particularly absorption and bioavailability. In clinical settings, it has been investigated for its potential antipsychotic effects, representing a novel non-dopaminergic approach to treating schizophrenia .

Synthesis Analysis

The synthesis of pomaglumetad methionil involves several key steps:

  1. Starting Material: The synthesis begins with the preparation of LY-389795.
  2. Oxidation: LY-389795 undergoes oxidation to yield pomaglumetad.
  3. Coupling Reaction: The oxidized form is then coupled with L-methionine, resulting in the formation of pomaglumetad methionil.

This synthetic pathway utilizes human peptide transporters to enhance absorption in the gastrointestinal tract, allowing for effective conversion into its active form upon administration. The prodrug is rapidly absorbed and hydrolyzed in vivo, achieving approximately 70% conversion to pomaglumetad, significantly increasing its bioavailability to around 49% compared to only 3% for its parent compound .

Molecular Structure Analysis

Pomaglumetad methionil has the molecular formula C12H20N2O8S2C_{12}H_{20}N_{2}O_{8}S_{2}. Its structure includes multiple functional groups that facilitate interaction with metabotropic glutamate receptors. The presence of sulfur atoms in its structure is notable, as they may contribute to the compound's pharmacological properties.

Structural Features

  • Functional Groups: The molecule contains amine and carboxylic acid groups, which are essential for receptor binding.
  • Chirality: The presence of L-methionine introduces chirality into the molecule, which may influence its pharmacodynamics and pharmacokinetics.

The structural characteristics of pomaglumetad methionil are crucial for its function as a selective agonist at mGluR2 and mGluR3 receptors .

Chemical Reactions Analysis

Pomaglumetad methionil undergoes hydrolysis in the body to release the active metabolite, pomaglumetad. This reaction is facilitated by enzymes that cleave the methionine moiety, allowing for improved bioavailability and therapeutic efficacy.

Key Reaction Details

  • Hydrolysis: Upon administration, the prodrug is hydrolyzed by peptidases in the gastrointestinal tract.
  • Conversion Rate: Approximately 70% of administered pomaglumetad methionil converts to active pomaglumetad within systemic circulation.

These reactions are critical for ensuring that the drug reaches therapeutic levels in patients .

Mechanism of Action

Pomaglumetad methionil operates primarily through its action on metabotropic glutamate receptors mGluR2 and mGluR3. Upon binding to these receptors, it modulates glutamatergic neurotransmission by:

  1. Inhibition of Glutamate Release: It reduces presynaptic release of glutamate at synapses in brain regions associated with schizophrenia.
  2. Regulation of Dopaminergic Activity: By normalizing aberrant dopamine neuron activity without affecting normal dopaminergic function, it helps mitigate psychotic symptoms.

Clinical studies indicate that this mechanism may restore balance to glutamate dysregulation hypothesized to underlie schizophrenia .

Physical and Chemical Properties Analysis

Pomaglumetad methionil exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 336.42 g/mol.
  • Solubility: It is soluble in water due to its polar functional groups.
  • Stability: The compound shows stability under physiological conditions but requires careful handling due to its reactivity during synthesis.

These properties are essential for determining its formulation and delivery methods in clinical settings .

Applications

The primary application of pomaglumetad methionil lies in its potential use as an antipsychotic treatment for schizophrenia. Its unique mechanism distinguishes it from traditional dopamine antagonists, offering a non-dopaminergic approach that may reduce side effects commonly associated with current antipsychotic therapies.

Clinical Development

Clinical trials have focused on assessing its efficacy in reducing psychotic symptoms and improving cognitive function among patients with schizophrenia. Preliminary results suggest that it may be well-tolerated with a lower incidence of weight gain compared to conventional treatments .

Ongoing research aims to further elucidate its therapeutic potential and safety profile across diverse patient populations .

Pharmacological Characterization of Pomaglumetad Methionil

Mechanism of Action as a Selective mGluR2/3 Agonist

Pomaglumetad methionil functions as a prodrug for the active metabolite LY404039, a potent and selective orthosteric agonist of group II metabotropic glutamate receptors (mGluR2/3). These receptors are Gi/Go-protein coupled autoreceptors primarily localized presynaptically on glutamatergic terminals and astrocytes. Upon activation by LY404039, mGluR2/3 receptors inhibit adenylate cyclase, reducing cyclic adenosine monophosphate (cAMP) production. This suppresses presynaptic glutamate release in hyperactive cortical pathways, particularly within limbic and forebrain regions implicated in schizophrenia pathophysiology [1] [5] [6].

Crucially, LY404039 demonstrates region-specific neuromodulation:

  • In rodent models of hippocampal hyperactivity (e.g., MAM-treated rats), it normalizes dysregulated dopaminergic neuron firing in the ventral tegmental area by reducing excessive glutamate drive from the ventral hippocampus [2].
  • In primate dorsolateral prefrontal cortex (dlPFC), low-dose LY404039 enhances working memory-related neuronal firing ("Delay cells") by inhibiting postsynaptic cAMP-PKA-K⁺ channel signaling in dendritic spines. This contrasts with its presynaptic actions and exhibits an inverted-U dose-response curve [8].Table 1: Neurophysiological Effects of mGluR2/3 Activation by LY404039
Brain RegionPrimary ActionFunctional OutcomeExperimental Model
Ventral HippocampusPresynaptic glutamate release inhibitionNormalization of VTA dopamine neuron hyperactivityMAM rat model [2]
Primate dlPFC Layer IIIPostsynaptic cAMP-PKA inhibitionEnhanced Delay cell firing; working memory improvementRhesus macaque [8]
StriatumAttenuation of cortically evoked EPSPsReduced excitatory transmissionRat spiny neurons [6]

Receptor Binding Affinity Profiling Across Glutamatergic Subtypes

LY404039 exhibits high selectivity for mGluR2/3 over other glutamate receptor classes. Radioligand binding assays reveal nanomolar affinity at human cloned receptors:

  • mGluR2: Kᵢ = 149 ± 11 nM
  • mGluR3: Kᵢ = 92 ± 14 nM [1] [6]

Functional activity was confirmed through:

  • cAMP Inhibition Assays: Full agonism with EC₅₀ of 149 nM (mGluR2) and 169 nM (mGluR3) in forskolin-stimulated cells [6].
  • Electrophysiological Studies: Concentration-dependent suppression of excitatory postsynaptic potentials (EPSPs) in rat striatal neurons (IC₅₀ = 260 nM), reversible by mGluR2/3 antagonist LY341495 [6].

Notably, LY404039 shows negligible binding (Kᵢ > 10,000 nM) at ionotropic NMDA, AMPA, or kainate receptors, and minimal interaction with dopaminergic, serotonergic, muscarinic, or GABAergic receptors [5] [6]. Discrepancies regarding D₂ receptor partial agonism exist, with independent studies failing to replicate initial reports of significant activity [6].

Prodrug Metabolism and Bioavailability Optimization Strategies

Pomaglumetad methionil (LY2140023) was engineered to overcome the poor oral bioavailability of LY404039 (∼3% in humans). As a methionine amide prodrug, it exploits peptide transporter systems for enhanced absorption:

  • PEPT1-Mediated Uptake: LY2140023 is a substrate for the intestinal peptide transporter PEPT1 (Kₘ ≈ 30 µM), enabling efficient duodenal absorption [3] [6].
  • Enzymatic Bioconversion: Following absorption, LY2140023 undergoes rapid hydrolysis to LY404039 primarily by dehydropeptidase-1 (DPEP1) in intestinal mucosa, kidney, and plasma. Cilastatin (a DPEP1 inhibitor) abolishes >90% of conversion in human tissue homogenates [1].
  • Tissue-Specific Activation: Hydrolysis occurs in intestinal/kidney homogenates and plasma, but not in liver, indicating extrahepatic activation [1]. Scaling factors suggest intestine and kidney contribute equally to prodrug clearance.

Table 2: Bioconversion Sites of Pomaglumetad Methionil

TissueHydrolysis ActivityPrimary EnzymeInhibition by CilastatinScaled Clearance Contribution
Intestinal MucosaHighDPEP1>90% inhibition [1]∼50%
Kidney CortexHighDPEP1>90% inhibition [1]∼50%
LiverUndetectableN/ANot applicable0%
PlasmaModerateDPEP1/other>90% inhibition [1]Secondary circulating clearance

This prodrug strategy increases LY404039 bioavailability to ∼49% – a 16-fold enhancement over the parent compound [3] [6]. Peak plasma concentrations of LY404039 occur within 3–6 hours post-administration, with ∼70% of the prodrug converted to the active moiety [6].

Comparative Pharmacodynamics with Orthosteric vs. Allosteric mGluR Modulators

LY404039 exemplifies orthosteric agonism, binding the endogenous glutamate site on mGluR2/3. This contrasts mechanistically and pharmacodynamically with allosteric modulators:

  • Orthosteric Agonists (LY404039, LY379268):
  • Activate receptors independent of synaptic glutamate levels
  • Induce full receptor conformational changes
  • Broader activity profile (presynaptic, glial, postsynaptic compartments) [8]
  • Exhibit inverted-U dose-responses in primate cortex due to excessive cAMP suppression at high doses [8]

  • Positive Allosteric Modulators (PAMs e.g., TS-134):

  • Enhance endogenous glutamate efficacy without direct activation
  • Context-dependent activity (require synaptic glutamate release)
  • Subtler modulation preserving physiological signaling dynamics
  • Lower risk of receptor desensitization [10]

Table 3: Pharmacodynamic Comparison of mGluR2/3-Targeted Therapeutics

ParameterOrthosteric Agonists (LY404039)Positive Allosteric Modulators (PAMs)
Binding SiteGlutamate binding pocketAllosteric site (transmembrane domain)
Activity Without GlutamateFull receptor activationMinimal basal activity
Effect on Glutamate EC₅₀Reduces EC₅₀ (leftward shift)Increases Eₘₐₓ (efficacy enhancement)
Ketamine Response in HumansModerate BPRS reduction (d = -0.41 at 320 mg) [10]Strong BPRS positive symptom reduction (d = -0.82 at 20 mg) [10]
PharmacoBOLD EngagementVariable dACC suppressionRobust dACC suppression (d = -0.56) [10]
Species-Specific EffectsMarked primate postsynaptic actionsPrimarily presynaptic in rodents

Clinical translation differences are evident:

  • LY404039 requires precise dose titration to avoid loss of efficacy at higher doses
  • PAMs demonstrate linear target engagement in pharmacoBOLD and symptom suppression [10]
  • Primate-specific postsynaptic mGluR2/3 localization may explain divergent responses between rodent models and human trials for orthosteric agonists [8]

Complete Compound List: Pomaglumetad methionil (LY2140023), LY404039, (2R,4R)-APDC, LY379268, TS-134, LY341495, eglumetad, MGS-008, JNJ-40411813.

Properties

CAS Number

635318-55-7

Product Name

Pomaglumetad methionil

IUPAC Name

(1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

Molecular Formula

C12H18N2O7S2

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C12H18N2O7S2/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t5-,6+,7+,8-,12-/m0/s1

InChI Key

VOYCNOJFAJAILW-CAMHOICYSA-N

SMILES

CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N

Solubility

Soluble in DMSO, not in water

Synonyms

LY2140023; LY-2140023; LY 2140023; LY2140023 monohydrate; Prodrug of LY-404039; Pomaglumetad methionil

Canonical SMILES

CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@]1(CS(=O)(=O)[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.